Cas no 1365759-12-1 (7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated heterocyclic compound featuring a tetrahydroisoquinolinone scaffold with a trifluoromethyl substituent at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability in drug development. Its rigid bicyclic framework serves as a versatile building block for synthesizing biologically active molecules, particularly in CNS-targeted and enzyme inhibitor applications. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows. Its utility in medicinal chemistry is further underscored by its potential as a precursor for novel therapeutic agents.
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one structure
1365759-12-1 structure
商品名:7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
CAS番号:1365759-12-1
MF:C10H8F3NO
メガワット:215.17183303833
MDL:MFCD22543895
CID:4456924
PubChem ID:66801593

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
    • 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
    • 1(2H)-Isoquinolinone, 3,4-dihydro-7-(trifluoromethyl)-
    • 7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one
    • SCHEMBL792895
    • SB21853
    • CHEMBL3629675
    • AKOS025291289
    • BDBM50126167
    • DTXSID30735797
    • MFCD22543895
    • AS-41590
    • 7-Trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one
    • DB-124403
    • CS-0050124
    • 1365759-12-1
    • MDL: MFCD22543895
    • インチ: 1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15)
    • InChIKey: PWZSJDNHPNHZMD-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C=CC(C(F)(F)F)=C2)CCN1

計算された属性

  • せいみつぶんしりょう: 215.05579836g/mol
  • どういたいしつりょう: 215.05579836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12191-5G
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
5g
¥ 7,953.00 2023-04-07
eNovation Chemicals LLC
D499830-10G
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
10g
$2625 2025-02-28
Chemenu
CM106712-1g
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
1g
$330 2021-08-06
Chemenu
CM106712-10g
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
10g
$1738 2021-08-06
eNovation Chemicals LLC
Y0998361-5g
7-(TrifluoroMethyl)-3,4-dihydroisoquinolin-1(2H)-one
1365759-12-1 95%
5g
$1100 2024-08-02
eNovation Chemicals LLC
D499830-1G
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
1g
$495 2025-02-28
Enamine
EN300-7401809-2.5g
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 95%
2.5g
$1223.0 2023-01-15
eNovation Chemicals LLC
D499830-5G
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
5g
$1495 2024-07-21
1PlusChem
1P0012JJ-500mg
1(2H)-Isoquinolinone, 3,4-dihydro-7-(trifluoromethyl)-
1365759-12-1 97.00%
500mg
$269.00 2023-12-22
eNovation Chemicals LLC
D499830-100mg
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
1365759-12-1 97%
100mg
$150 2024-07-21

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報

Comprehensive Overview of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1365759-12-1)

The compound 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1365759-12-1) is a fluorinated derivative of tetrahydroisoquinoline, a structural motif widely recognized for its significance in medicinal chemistry and drug discovery. This molecule features a trifluoromethyl group at the 7-position, which enhances its lipophilicity and metabolic stability, making it a valuable scaffold for pharmaceutical applications. The presence of the tetrahydroisoquinolin-1-one core further contributes to its versatility in binding to biological targets, particularly in central nervous system (CNS) disorders and inflammation-related pathways.

In recent years, the demand for fluorinated compounds like 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has surged due to their unique physicochemical properties. Researchers and pharmaceutical companies are increasingly exploring such molecules for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as chronic pain conditions. The trifluoromethyl group is known to improve bioavailability and target selectivity, addressing common challenges in drug development. This aligns with current trends in precision medicine, where tailored molecular designs are critical for efficacy and safety.

The synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions, including cyclization and fluorination processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, reflecting the growing emphasis on sustainable and efficient methodologies in chemical manufacturing. These innovations are particularly relevant to industries focusing on green chemistry and reduced environmental impact, topics that resonate strongly with today's environmentally conscious stakeholders.

From a structural perspective, the tetrahydroisoquinolin-1-one core of this compound shares similarities with natural alkaloids, which are often investigated for their bioactive potential. This connection has spurred interest in the molecule's possible applications in oncology and antimicrobial research, areas where natural product-inspired compounds have historically shown promise. Additionally, the trifluoromethyl modification opens doors to novel mechanisms of action, such as modulation of enzyme activity or receptor binding, which are hot topics in contemporary drug discovery.

Analytical characterization of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one relies on techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure compliance with regulatory standards and guarantee the compound's suitability for preclinical studies. Quality control is a critical consideration for researchers, especially given the increasing scrutiny of impurities in active pharmaceutical ingredients (APIs)—a concern frequently highlighted in regulatory updates and industry guidelines.

Beyond pharmaceuticals, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has potential applications in material science, particularly in the development of organic semiconductors or liquid crystals. The trifluoromethyl group can influence electronic properties, making the compound a candidate for optoelectronic devices. This interdisciplinary relevance underscores the molecule's versatility and aligns with the broader trend of convergence between chemistry and materials engineering.

In summary, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1365759-12-1) represents a compelling case study in modern chemical innovation. Its structural features, synthetic adaptability, and diverse applications make it a subject of ongoing research across multiple fields. As the scientific community continues to explore fluorinated compounds and their benefits, this molecule is poised to remain at the forefront of discussions in drug design, sustainable chemistry, and advanced materials.

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